![molecular formula C18H19N3O3S3 B2732539 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058399-21-5](/img/structure/B2732539.png)

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

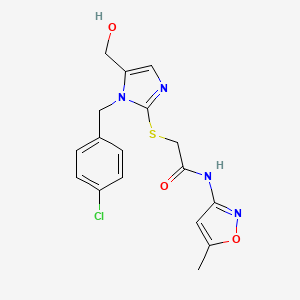

“N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” is a compound that contains a benzo[d]thiazol-2-yl group and a thiophen-2-yl group . It is expected that these molecules will find applications in organic and medicinal chemistry .

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The compound acted as a strong turn-on fluorescent sensor after the addition of cyanide anions . Upon the addition of cyanide anions to the solution, a change in the solution color from red to green was observed .

Scientific Research Applications

Alternative Product Formation in Chemical Reactions

In the study of chemical reactions involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide, researchers obtained alternative products, showcasing the complexity and versatility of reactions involving benzothiazole and thiophene derivatives. This work highlights the intricate pathways and potential for discovering new compounds through one-pot reactions (Krauze et al., 2007).

Drug Metabolism and Disposition

A novel orexin receptor antagonist, studied for its potential in treating insomnia, showcases the importance of understanding the metabolism and disposition of therapeutic agents. This research underscores the role of chemical derivatives in developing new treatments and the necessity of thorough pharmacokinetic profiling (Renzulli et al., 2011).

Antimicrobial and Antibacterial Studies

Research into pyridine derivatives, including those related to benzothiazoles, has demonstrated potential antimicrobial and antibacterial properties. Such studies are crucial for the development of new antibiotics and understanding the structure-activity relationships that underpin their efficacy (Patel & Agravat, 2007).

Antimalarial and COVID-19 Applications

Investigations into sulfonamide derivatives have revealed their potential in treating diseases like malaria and COVID-19. This research indicates the versatility of heterocyclic compounds in addressing a range of infectious diseases, providing a basis for the development of broad-spectrum antiviral and antimalarial agents (Fahim & Ismael, 2021).

Synthesis and Biological Activities

Studies on the synthesis and biological evaluation of oxadiazole derivatives emphasize the significance of heterocyclic chemistry in discovering compounds with potential therapeutic uses, such as enzyme inhibitors or treatments for neurological conditions. These investigations highlight the interconnectedness of synthetic chemistry, pharmacology, and molecular biology in drug discovery (Khalid et al., 2016).

Mechanism of Action

The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . These compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .

Future Directions

Properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S3/c1-27(23,24)21-9-4-5-12(11-21)16(22)20-17-13(8-10-25-17)18-19-14-6-2-3-7-15(14)26-18/h2-3,6-8,10,12H,4-5,9,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYTWJAANSOEJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B2732456.png)

![N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2732462.png)

![8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2732463.png)

![4-ethyl-1-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2732468.png)

![n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine](/img/structure/B2732469.png)

![Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate](/img/structure/B2732470.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2732471.png)

![3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2732476.png)

![2-(1H-indol-1-yl)-1-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2732477.png)